Cas no 1260990-51-9 (N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)
![N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide structure](https://ja.kuujia.com/scimg/cas/1260990-51-9x500.png)
N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide 化学的及び物理的性質
名前と識別子
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- N-(3-Chloro-4-methoxyphenyl)-4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline-5(4H)-acetamide
- N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
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- インチ: 1S/C21H20ClN5O3/c1-3-6-18-24-25-20-21(29)26(15-7-4-5-8-16(15)27(18)20)12-19(28)23-13-9-10-17(30-2)14(22)11-13/h4-5,7-11H,3,6,12H2,1-2H3,(H,23,28)
- InChIKey: BQSHXTVXJNSCLS-UHFFFAOYSA-N
- ほほえんだ: N12C(CCC)=NN=C1C(=O)N(CC(NC1=CC=C(OC)C(Cl)=C1)=O)C1=C2C=CC=C1
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 11.77±0.70(Predicted)
N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-6611-25mg |
N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260990-51-9 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3411-6611-40mg |
N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260990-51-9 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3411-6611-2μmol |
N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260990-51-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3411-6611-10μmol |
N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260990-51-9 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-6611-15mg |
N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260990-51-9 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-6611-5μmol |
N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260990-51-9 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-6611-3mg |
N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260990-51-9 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-6611-5mg |
N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260990-51-9 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-6611-20μmol |
N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260990-51-9 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-6611-30mg |
N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260990-51-9 | 30mg |
$119.0 | 2023-09-10 |
N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamideに関する追加情報
Introduction to N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide (CAS No. 1260990-51-9)
N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by its CAS number 1260990-51-9, represents a convergence of multiple chemical moieties that contribute to its potential therapeutic applications. The molecular framework incorporates a phenyl ring substituted with chloro and methoxy groups, which are known to modulate the electronic and steric properties of the molecule. This substitution pattern is often employed in drug design to enhance binding affinity and metabolic stability.
The core of the molecule is a complex heterocyclic system, specifically a [1,2,4]triazolo[4,3-a]quinoxalin scaffold. This scaffold is renowned for its presence in various bioactive molecules and has been extensively studied for its potential as an antimicrobial and anticancer agent. The incorporation of a propyl group at the 1-position and an oxo group at the 4-position further diversifies the chemical space and may contribute to the compound's pharmacokinetic profile. The acetamide moiety at the 2-position adds another layer of functionality, potentially influencing both solubility and bioavailability.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. The [1,2,4]triazolo[4,3-a]quinoxalin scaffold has been particularly noteworthy due to its ability to interact with various biological targets. For instance, studies have shown that derivatives of this scaffold can inhibit kinases and other enzymes involved in cancer progression. The compound N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is no exception and has been explored for its potential in this context.
The phenyl ring with chloro and methoxy substituents is a common feature in many pharmacologically active compounds. These substituents not only enhance the molecule's lipophilicity but also play a crucial role in determining its binding interactions with biological targets. The chloro group, in particular, is known to increase binding affinity by forming hydrogen bonds or participating in halogen bonding interactions. Similarly, the methoxy group can influence the molecule's orientation within the binding site and may contribute to its selectivity.
The acetamide moiety is another important functional group that can participate in hydrogen bonding interactions. This can be particularly advantageous when designing molecules that need to interact with proteins or enzymes. The presence of an acetamide group can also influence the compound's solubility and metabolic stability, which are critical factors in drug development.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide with greater accuracy. These tools have been instrumental in identifying potential lead compounds for further optimization. For example, molecular docking studies have suggested that this compound may interact with certain kinases involved in cancer signaling pathways. This finding has opened up new avenues for research aimed at developing novel anticancer agents.
In addition to its potential therapeutic applications, this compound has also been studied for its chemical properties. The complex heterocyclic system presents unique challenges and opportunities for synthetic chemists. Researchers have been exploring various synthetic routes to access this molecule and its derivatives. These efforts have led to the development of novel methodologies for constructing complex scaffolds and have contributed to our understanding of heterocyclic chemistry.
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves multiple steps and requires careful optimization of reaction conditions. The introduction of the chloro and methoxy groups on the phenyl ring typically involves halogenation and methylation reactions. These steps must be performed under controlled conditions to ensure high yield and purity. The construction of the heterocyclic core requires more sophisticated methodologies but has been made feasible through advances in organic synthesis.
The propyl group at the 1-position of the triazoloquinoxalin scaffold was introduced through nucleophilic substitution reactions or other suitable methods depending on the synthetic strategy employed. The oxo group at the 4-position was likely introduced via oxidation reactions or other functionalization strategies. Each step in the synthesis must be carefully monitored to ensure that side reactions are minimized.
The final step in synthesizing N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves coupling the acetamide moiety to the rest of the molecule. This step typically requires activation techniques such as carbodiimide coupling or other suitable methods depending on the reaction conditions available.
Evaluation of N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,
1260990-51-9 (N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide) 関連製品
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